molecular formula C26H31NO B5166045 2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide

2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide

Cat. No.: B5166045
M. Wt: 373.5 g/mol
InChI Key: ZXTUUVPXCBWAAJ-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]acetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 2,2-diphenyl-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]acetamide typically involves multiple steps The initial step often includes the formation of the tricyclo[331Common synthetic routes may involve the use of reagents such as phenylmagnesium bromide and acetic anhydride under controlled conditions . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or enzyme inhibition .

Comparison with Similar Compounds

Compared to other similar compounds, 2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:

This compound’s uniqueness lies in its combination of the tricyclic core with the diphenylacetamide moiety, offering a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO/c1-18(26-15-19-12-20(16-26)14-21(13-19)17-26)27-25(28)24(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-11,18-21,24H,12-17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTUUVPXCBWAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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